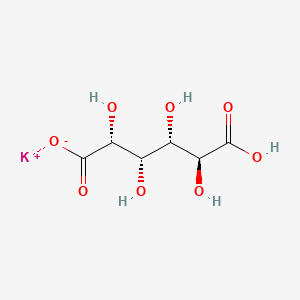
Bisaccharate de potassium
Vue d'ensemble
Description
Le sel de potassium de l'acide D-saccharique, également connu sous le nom de bisaccharate de potassium, est un composé cristallin blanc de formule moléculaire C6H9KO8 et de masse molaire 248,23 g/mol . C'est un métabolite endogène présent dans les plantes et les animaux, et il est produit par l'oxydation chimique du glucose avec de l'acide nitrique . Ce composé est connu pour ses propriétés hypolipidémiantes et chimiothérapeutiques, ainsi que pour son activité antimutagène .
Applications De Recherche Scientifique
Le sel de potassium de l'acide D-saccharique présente un large éventail d'applications en recherche scientifique :
5. Mécanisme d'action
Le sel de potassium de l'acide D-saccharique exerce ses effets par divers mécanismes :
Hypolipidémie : Il interfère avec l'absorption et le métabolisme du cholestérol dans l'organisme, ce qui entraîne une diminution du taux de cholestérol.
Propriétés chimiothérapeutiques : Le composé s'est avéré inhiber la croissance de certaines cellules cancéreuses, bien que les cibles moléculaires et les voies exactes impliquées soient encore à l'étude.
Activité antimutagène : Il contribue à réduire le taux de mutation dans les cellules, protégeant ainsi contre les dommages génétiques.
Composés similaires :
Sel de potassium de l'acide D-gluconique : Structure et propriétés similaires, utilisé dans diverses applications biochimiques.
D-saccharate de calcium : Un autre sel de l'acide D-saccharique, utilisé à des fins similaires.
D-gluconate de potassium : Partage des propriétés chimiques et des applications similaires.
Unicité : Le sel de potassium de l'acide D-saccharique est unique en raison de sa combinaison spécifique de propriétés hypolipidémiantes, chimiothérapeutiques et antimutagènes. Sa capacité à subir diverses réactions chimiques et son large éventail d'applications dans différents domaines en font un composé précieux pour la recherche scientifique et l'utilisation industrielle .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Potassium bisaccharate, also known as D-Glucaric acid monopotassium salt, is a derivative of glucose after oxidation . It is present in plants and animals . The primary targets of this compound are the biochemical pathways involving glucuronic acid cycles and their associated metabolic processes .
Mode of Action
Potassium bisaccharate is the potassium salt form of saccharic acid . It plays a crucial role in the regulation of potassium homeostasis in the body . All cells possess a ubiquitous Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane . This gradient is partially responsible for maintaining the membrane potential .
Biochemical Pathways
Potassium bisaccharate is extensively used in research focused on biochemical pathways involving glucuronic acid cycles and their associated metabolic processes . It is pivotal for investigating the role of glucuronic acid pathways in detoxification processes where toxins and drugs are metabolized into more water-soluble compounds for excretion .
Pharmacokinetics
It is known that potassium plays a critical role in maintaining cellular function . Disturbances of potassium levels increase susceptibility to cardiac arrhythmia, drug toxicities, and sudden cardiac death . These abnormalities are of particular concern in patients with heart failure .
Result of Action
The action of Potassium bisaccharate results in the regulation of potassium homeostasis in the body . It helps in elucidating the enzyme-mediated transformations that glucuronic acid undergoes, which are crucial for understanding various metabolic diseases and conditions related to the excretory system of organisms .
Action Environment
The action of Potassium bisaccharate can be influenced by environmental factors. For instance, the presence of other ions in the environment can affect the efficiency of the Na-K ATPase exchanger . Additionally, the pH of the solution can influence the solubility of Potassium bisaccharate .
Analyse Biochimique
Biochemical Properties
Potassium bisaccharate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of D-Glucaro-1,4-lactone Monohydrate, an anticancer agent . It interacts with various enzymes, proteins, and other biomolecules. For instance, D-saccharic acid, a component of potassium bisaccharate, is known to lower cholesterol and has chemotherapeutic properties . It also exhibits antimutagenic activity, making it a valuable compound in biochemical research and applications.
Cellular Effects
Potassium bisaccharate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic pathways and enzyme activities. For example, potassium bisaccharate’s role in lowering cholesterol and its chemotherapeutic properties suggest its impact on cellular metabolism and gene expression related to these processes .
Molecular Mechanism
At the molecular level, potassium bisaccharate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with enzymes involved in cholesterol metabolism and its chemotherapeutic properties indicate its ability to modulate enzyme activities and gene expression . These interactions are crucial for understanding the compound’s mechanism of action in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium bisaccharate can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Potassium bisaccharate is hygroscopic and should be stored under inert atmosphere conditions to maintain its stability . Studies have shown that the compound’s effects on cellular function can vary depending on its stability and degradation over time.
Dosage Effects in Animal Models
The effects of potassium bisaccharate vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
Potassium bisaccharate is involved in several metabolic pathways, including those related to cholesterol metabolism and chemotherapeutic processes. The compound interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, potassium bisaccharate is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions are crucial for understanding how the compound accumulates and exerts its effects in different cellular compartments.
Subcellular Localization
Potassium bisaccharate’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in various biochemical processes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le sel de potassium de l'acide D-saccharique peut être synthétisé en faisant réagir l'acide gluconique avec l'hydroxyde de potassium. La réaction a lieu en solution aqueuse à une température de 60-80 °C. La solution obtenue est ensuite concentrée et on laisse les cristaux de bisaccharate de potassium se former .
Méthodes de production industrielle : La production industrielle du sel de potassium de l'acide D-saccharique implique l'oxydation chimique du glucose avec de l'acide nitrique. Cette méthode est efficace et permet d'obtenir un produit de haute pureté .
Types de réactions :
Réduction : Il peut être réduit pour former divers dérivés, tels que l'acide 3-iodoadipique, dans des conditions spécifiques.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes :
Oxydation : L'acide nitrique est couramment utilisé pour l'oxydation du glucose en sel de potassium de l'acide D-saccharique.
Principaux produits formés :
Acide 3-iodoadipique : Formé par la réduction du sel de potassium de l'acide D-saccharique.
Acide adipique et acide 3-hydroxyadipique : Ceux-ci peuvent être dérivés de l'acide 3-iodoadipique.
Comparaison Avec Des Composés Similaires
D-Gluconic Acid Potassium Salt: Similar in structure and properties, used in various biochemical applications.
Calcium D-Saccharate: Another salt of D-Saccharic acid, used for similar purposes.
Potassium D-Gluconate: Shares similar chemical properties and applications.
Uniqueness: D-Saccharic acid potassium salt is unique due to its specific combination of cholesterol-lowering, chemotherapeutic, and antimutagenic properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propriétés
IUPAC Name |
potassium;2,3,4,5,6-pentahydroxy-6-oxohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYZGUWQNIEQMH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white powder; [GFS Chemicals MSDS] | |
| Record name | Potassium hydrogen glucarate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16823 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
576-42-1 | |
| Record name | Potassium hydrogen saccharate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![20-(3-Amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B1260066.png)
![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrate;hydrochloride](/img/structure/B1260067.png)
![1,2,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B1260069.png)
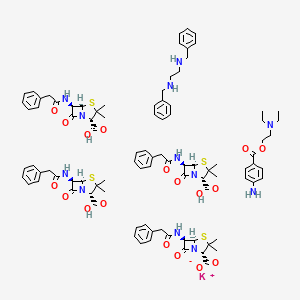
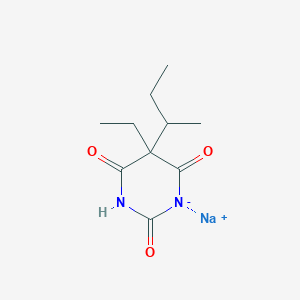





![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B1260085.png)
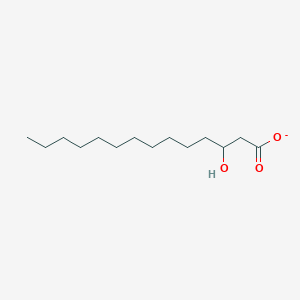
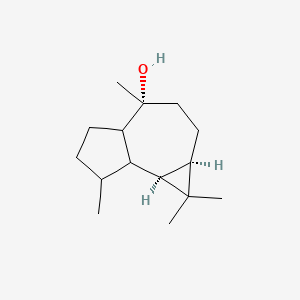
![(10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260090.png)
